molecular formula C22H20N4O2 B1313383 (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione CAS No. 950751-58-3

(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione

Cat. No.: B1313383
CAS No.: 950751-58-3
M. Wt: 372.4 g/mol
InChI Key: VCGDMSXJUNSZGP-CYBMUJFWSA-N
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Description

®-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione is a complex organic compound featuring a unique structure that combines elements of pyrrole, indole, and phenylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, such as a substituted aniline, the pyrrole ring can be formed through a Paal-Knorr synthesis.

    Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reactions: The pyrrole and indole units are then coupled using a series of condensation reactions, often facilitated by catalysts such as palladium or copper.

    Final Assembly: The aminomethyl group is introduced through reductive amination, and the final product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using high-efficiency catalysts to reduce reaction times and improve yields.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and indole rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Anticancer Activity: Potential anticancer properties due to its ability to interfere with cell proliferation.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.

    Receptor Modulation: Binding to receptors and altering their activity, either as an agonist or antagonist.

    Pathway Interference: Disrupting key biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety.

    Pyrrole Derivatives: Compounds such as porphyrins and pyrrolidine share the pyrrole structure.

    Phenylamine Derivatives: Compounds like aniline and phenethylamine share the phenylamine group.

Uniqueness

    Structural Complexity: The combination of pyrrole, indole, and phenylamine in a single molecule is unique.

    Biological Activity: Its specific biological activities and potential therapeutic applications set it apart from other compounds.

Properties

IUPAC Name

3-[(2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c23-11-13-10-17-18(15-8-4-5-9-16(15)26(17)12-13)19-20(22(28)25-21(19)27)24-14-6-2-1-3-7-14/h1-9,13H,10-12,23H2,(H2,24,25,27,28)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGDMSXJUNSZGP-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)NC5=CC=CC=C5)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN2C1=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)NC5=CC=CC=C5)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469446
Record name (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950751-58-3
Record name (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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